2,4,5-Trifluorobenzophenone, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

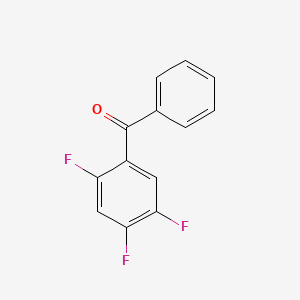

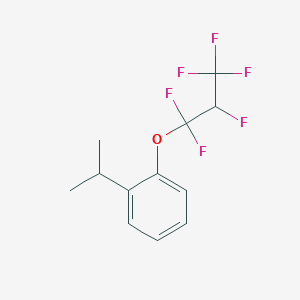

2,4,5-Trifluorobenzophenone (TFBP) is a fluorinated aromatic ketone with a wide range of applications in organic synthesis, drug discovery, and materials science. It is a colorless, crystalline solid with a molecular formula of C8H5F3O and a molecular weight of 182.12 g/mol. TFBP has an extremely low solubility in water and is insoluble in most organic solvents. However, it is soluble in certain polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide (DMF and DMSO).

Scientific Research Applications

2,4,5-Trifluorobenzophenone, 97% has many applications in scientific research. It is a useful reagent for the synthesis of a wide variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. 2,4,5-Trifluorobenzophenone, 97% has also been used as a catalyst in the synthesis of polymers, such as poly(aryl ether ketones) and poly(aryl ether sulfones). 2,4,5-Trifluorobenzophenone, 97% has also been used as a photochemical initiator in the polymerization of vinyl monomers and as a sensitizer in photochemical reactions. In addition, 2,4,5-Trifluorobenzophenone, 97% has been used as a ligand in asymmetric catalysis, as a photosensitizer in photodynamic therapy, and as an inhibitor of enzymes such as cyclooxygenase-2.

Mechanism of Action

2,4,5-Trifluorobenzophenone, 97% is an electron-deficient compound, meaning that it can act as an electron-withdrawing group. This allows it to act as a Lewis acid, which can accept electrons from other molecules, and as a Bronsted acid, which can donate protons to other molecules. 2,4,5-Trifluorobenzophenone, 97% can also act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to form covalent bonds with other molecules.

Biochemical and Physiological Effects

2,4,5-Trifluorobenzophenone, 97% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2,4,5-Trifluorobenzophenone, 97% can inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. 2,4,5-Trifluorobenzophenone, 97% has also been shown to inhibit the growth of certain cancer cell lines. In addition, 2,4,5-Trifluorobenzophenone, 97% has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2,4,5-Trifluorobenzophenone, 97% has several advantages for lab experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to handle and store, and it is stable at room temperature. However, 2,4,5-Trifluorobenzophenone, 97% is insoluble in most organic solvents, so it must be dissolved in a polar aprotic solvent such as DMF or DMSO. In addition, 2,4,5-Trifluorobenzophenone, 97% is an electron-deficient compound, so it can react with other molecules and form covalent bonds.

Future Directions

There are a number of potential future directions for research involving 2,4,5-Trifluorobenzophenone, 97%. 2,4,5-Trifluorobenzophenone, 97% could be used in the development of new drugs, such as inhibitors of cyclooxygenase-2. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, 2,4,5-Trifluorobenzophenone, 97% could be used in the development of new catalysts for organic synthesis. Finally, 2,4,5-Trifluorobenzophenone, 97% could be used in the development of new photochemical reactions and photodynamic therapies.

Synthesis Methods

2,4,5-Trifluorobenzophenone, 97% can be synthesized through a variety of methods, including electrophilic aromatic substitution, direct fluorination, and the Suzuki–Miyaura cross-coupling reaction. In the electrophilic aromatic substitution reaction, 2,4,5-Trifluorobenzophenone, 97% is formed from the reaction of 2,4,5-trifluorobromobenzene with a strong base such as potassium tert-butoxide or sodium hydride. Direct fluorination involves the reaction of 2,4,5-trifluoroiodobenzene with anhydrous hydrogen fluoride in an inert solvent, such as anhydrous acetonitrile. The Suzuki–Miyaura cross-coupling reaction involves the reaction of 2,4,5-trifluorobenzaldehyde with a palladium catalyst and a boronic acid in the presence of a base.

properties

IUPAC Name |

phenyl-(2,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-7-12(16)11(15)6-9(10)13(17)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCKBKHWVMPUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)

![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)